molecular formula C4H8N4O B11924219 O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine

O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine

Cat. No.: B11924219
M. Wt: 128.13 g/mol
InChI Key: LUWOPBUYFCEFAM-UHFFFAOYSA-N
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Description

O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine: is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

O-[(1-methyltriazol-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C4H8N4O/c1-8-2-4(3-9-5)6-7-8/h2H,3,5H2,1H3

InChI Key

LUWOPBUYFCEFAM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CON

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. For 1-methyl-1H-1,2,3-triazole-4-yl derivatives, the use of methylazides or methyl-substituted alkynes is essential. For instance, methylazides react with terminal alkynes under Cu(I) catalysis to yield the desired triazole regioisomer. Recent DFT studies have elucidated that electron-deficient azides (e.g., sulfonyl azides) accelerate cycloaddition kinetics by lowering activation barriers.

Post-Synthetic N-Methylation

Alternative routes involve N-methylation of pre-formed 1H-1,2,3-triazoles. The patent CN113651762A demonstrates this via nucleophilic substitution using chloromethane under strongly basic conditions (KOH/EtOH). However, this method risks quaternization and isomerization byproducts unless carefully controlled. Computational models suggest that steric hindrance from bulky substituents adjacent to the triazole ring mitigates over-alkylation.

Comparative Analysis of Synthetic Routes

The table below evaluates four representative methods:

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)
CuAAC + Post-ModificationMethylazide, Propargyl alcoholCuSO4·5H2O, Sodium ascorbate6895
N-Methylation1H-1,2,3-TriazoleCH3Cl, KOH/EtOH5290
Phthalimide ProtectionTriazole-methanolNHPI, MsCl, Hydrazine6598
Ullmann Coupling4-Bromomethyl-triazoleCuI, Phenanthroline, DMF7297

Key Observations :

  • The Ullmann coupling offers superior yield but requires stringent anhydrous conditions.

  • Phthalimide-based routes excel in purity but involve multi-step deprotection.

  • N-Methylation remains limited by regioselectivity challenges.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups attached to it.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of amines or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

The medicinal applications of O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine are particularly noteworthy:

Antimicrobial Activity

Research has indicated that triazole derivatives possess significant antimicrobial properties. O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. This makes it a candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have explored the potential of triazole derivatives in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its role as a lead compound for anticancer drug development. For instance, analogs of hydroxylamine have shown effectiveness against specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Agricultural Chemistry

In the realm of agriculture, O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine can be utilized as a plant growth regulator or pesticide:

Herbicidal Activity

The compound's structural characteristics allow it to interfere with specific biochemical pathways in plants, potentially leading to herbicidal effects. Research indicates that triazole-based compounds can disrupt the synthesis of essential plant hormones, thereby controlling weed growth effectively.

Fungicidal Properties

Given its triazole framework, this compound may also exhibit fungicidal activity against crop pathogens. Its application could lead to enhanced crop protection strategies by targeting fungal diseases prevalent in agricultural settings.

Material Science

The unique properties of O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine extend to material science:

Polymer Chemistry

Triazoles are often used in polymer synthesis due to their ability to form stable linkages. The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Additionally, it may impart antimicrobial properties to polymers used in medical devices or packaging materials.

Catalysis

The compound's hydroxylamine group can serve as a ligand in catalytic reactions. Its ability to stabilize metal ions makes it useful in various catalytic processes including oxidation reactions and coupling reactions in organic synthesis.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated antimicrobial activity against E. coli and S. aureus strains.
Agricultural Chemistry Showed effective herbicidal activity on common weeds such as Amaranthus spp.
Material Science Enhanced mechanical properties in polymer composites when incorporated at 5% by weight.

Mechanism of Action

The mechanism of action of O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine involves its ability to coordinate with metal ions, thereby stabilizing them and enhancing their catalytic activity. This coordination can influence various biochemical pathways, depending on the specific metal ion and the biological context .

Comparison with Similar Compounds

  • 1-(1H-1,2,3-Triazol-4-yl)methanamine
  • 1-(1H-1,2,3-Triazol-4-yl)methylhydrazine
  • 1-(1H-1,2,3-Triazol-4-yl)methylhydroxylamine

Uniqueness: O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives. This makes it particularly valuable in the development of novel catalysts and bioactive compounds .

Biological Activity

O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine typically involves the reaction of hydroxylamine with 1-methyl-1H-1,2,3-triazole derivatives. The structural integrity of the compound can be confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The triazole moiety is known for its stability and unique properties that enhance the biological profile of compounds.

Biological Activities

O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds containing triazole rings demonstrate significant antimicrobial properties. For instance, derivatives of triazoles have been reported to show activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 6.25 to 50 μg/mL .

Anticancer Properties

Triazole derivatives have also been explored for their anticancer potential. A study highlighted that certain triazole compounds exhibited cytotoxic effects against human cancer cell lines, including lung and breast cancer cells. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating a promising avenue for cancer treatment .

Anti-Tubercular Activity

The compound has shown promise in the fight against tuberculosis. In vitro studies have demonstrated that certain triazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with some compounds achieving over 90% inhibition at concentrations as low as 3.12 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine can be influenced by various structural modifications:

Modification Effect on Activity
Substitution on the triazole ringEnhances antimicrobial potency
Presence of electron-withdrawing groupsIncreases anticancer activity
Hydroxylamine moietyContributes to overall biological efficacy

Research indicates that modifications to the triazole ring can lead to enhanced interactions with biological targets, thereby improving efficacy against specific diseases .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine:

  • Anticancer Activity : A derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cell lines, demonstrating high selectivity and potency .
  • Antimicrobial Studies : Compounds derived from triazoles showed significant antibacterial activity against multi-drug resistant strains of bacteria .
  • Tuberculosis Inhibition : A series of synthesized triazole hybrids were tested for their anti-tubercular properties and showed promising results with substantial inhibition rates .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies triazole protons (δ 7.5–8.0 ppm) and methyl groups (δ 2.5–3.0 ppm). Hydroxylamine protons appear as broad singlets (δ 5.0–6.0 ppm).
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~195).
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths (e.g., triazole C–N bonds: 1.31–1.35 Å) and torsion angles. Disordered solvent molecules require PLATON/SQUEEZE .

How should researchers handle and store O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine to ensure stability?

Q. Basic

  • Storage : Keep at –20°C in amber vials under argon. Avoid moisture and light to prevent decomposition.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with 5% acetic acid before disposal .

What advanced strategies exist for functionalizing this compound to study its reactivity?

Q. Advanced

  • Oxidation : Treat with H₂O₂ (3 equiv) and SeO₂ (5 mol%) to form nitrones (e.g., N-oxide derivatives). Monitor via TLC (Rf ~0.6 in CHCl₃/MeOH).
  • Reduction : Use NaBH₄ in MeOH to reduce the hydroxylamine group to an amine, confirmed by loss of the –NH–OH IR stretch (3200–3400 cm⁻¹).
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc)₂, K₂CO₃) enable aryl group introduction at the triazole position .

How can computational modeling predict the biological activity of derivatives?

Q. Advanced

  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). The triazole ring forms hydrogen bonds with active-site residues (e.g., Lys721).
  • MD simulations : GROMACS assesses binding stability (RMSD <2.0 Å over 100 ns).
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in enzyme inhibition assays .

How should researchers resolve contradictions in reported solubility or spectral data?

Q. Advanced

  • Solubility discrepancies : Compare experimental data (e.g., 9.6 g/L in water at 25°C) with computational predictions (ADMET Predictor™). Adjust pH (e.g., HCl for protonation) to enhance solubility.
  • Spectral conflicts : Validate NMR assignments using 2D techniques (HSQC, HMBC). Cross-check crystallographic data (e.g., CCDC entries) for bond-length consistency .

What biological assays are suitable for evaluating its antimicrobial or anticancer potential?

Q. Advanced

  • Antimicrobial : Broth microdilution (MIC against S. aureus: 8–16 µg/mL). Synergy testing with β-lactams via checkerboard assays.
  • Anticancer : MTT assays (IC₅₀ ~12 µM in MCF-7 cells). Flow cytometry for apoptosis (Annexin V/PI staining).
  • Mechanistic studies : Western blotting for caspase-3 activation .

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